2-(2-Fluoro-6-methoxypyridin-4-YL)ethanamine
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Overview
Description
2-(2-Fluoro-6-methoxypyridin-4-yl)ethanamine is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a fluoro group at the 2-position and a methoxy group at the 6-position, along with an ethanamine side chain at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methoxypyridin-4-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methoxypyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as bromoethane, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-methoxypyridin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Fluoro-6-methoxypyridin-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-methoxypyridin-4-yl)ethanamine involves its interaction with specific molecular targets. The fluoro and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethanamine side chain may facilitate interactions with biological macromolecules, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxypyridine: Lacks the ethanamine side chain but shares the fluoro and methoxy substitutions on the pyridine ring.
2-(1-Methylpiperidin-4-yl)ethanamine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
2-(2-Fluoro-6-methoxypyridin-4-yl)ethanamine is unique due to the combination of its fluoro and methoxy substitutions on the pyridine ring along with the ethanamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H11FN2O |
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Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxypyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-5-6(2-3-10)4-7(9)11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
PFUVMZOAEUOMEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CCN)F |
Origin of Product |
United States |
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